4-chloro-N-[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-3-fluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-CHLORO-3-FLUOROPHENYL)-N-(8-ETHOXY-4,4-DIMETHYL-4,5-DIHYDRO-1H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDEN)AMINE is a complex organic compound characterized by its unique structure, which includes a chlorinated and fluorinated phenyl group, an ethoxy group, and a dithioloquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLORO-3-FLUOROPHENYL)-N-(8-ETHOXY-4,4-DIMETHYL-4,5-DIHYDRO-1H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDEN)AMINE typically involves multi-step organic reactions. The starting materials often include 4-chloro-3-fluoroaniline and 8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline. The reaction conditions may involve the use of solvents such as dichloromethane or toluene, and catalysts like palladium on carbon (Pd/C) or copper iodide (CuI).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLORO-3-FLUOROPHENYL)-N-(8-ETHOXY-4,4-DIMETHYL-4,5-DIHYDRO-1H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDEN)AMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro and fluoro positions, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide (NaOCH3) in methanol or potassium tert-butoxide (KOtBu) in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(4-CHLORO-3-FLUOROPHENYL)-N-(8-ETHOXY-4,4-DIMETHYL-4,5-DIHYDRO-1H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDEN)AMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-CHLORO-3-FLUOROPHENYL)-N-(8-ETHOXY-4,4-DIMETHYL-4,5-DIHYDRO-1H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDEN)AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting a particular metabolic pathway.
Comparison with Similar Compounds
Similar Compounds
N-(4-CHLORO-3-FLUOROPHENYL)-N-(8-ETHOXY-4,4-DIMETHYL-4,5-DIHYDRO-1H-QUINOLIN-1-YLIDEN)AMINE: Similar structure but lacks the dithiolo moiety.
N-(4-CHLORO-3-FLUOROPHENYL)-N-(8-ETHOXY-4,4-DIMETHYL-4,5-DIHYDRO-1H-ISOQUINOLIN-1-YLIDEN)AMINE: Similar structure but contains an isoquinoline ring instead of a quinoline ring.
Uniqueness
N-(4-CHLORO-3-FLUOROPHENYL)-N-(8-ETHOXY-4,4-DIMETHYL-4,5-DIHYDRO-1H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDEN)AMINE is unique due to the presence of the dithioloquinoline moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C20H18ClFN2OS2 |
---|---|
Molecular Weight |
421.0 g/mol |
IUPAC Name |
N-(4-chloro-3-fluorophenyl)-8-ethoxy-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine |
InChI |
InChI=1S/C20H18ClFN2OS2/c1-4-25-12-6-8-16-13(10-12)17-18(20(2,3)24-16)26-27-19(17)23-11-5-7-14(21)15(22)9-11/h5-10,24H,4H2,1-3H3 |
InChI Key |
SSMMOAPURGPWAO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(C3=C2C(=NC4=CC(=C(C=C4)Cl)F)SS3)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.